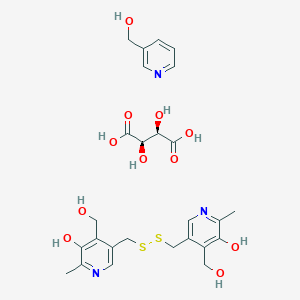![molecular formula C19H14N6O4 B14446213 (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene CAS No. 78818-71-0](/img/structure/B14446213.png)
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a phenylhydrazinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene typically involves multiple steps, starting with the preparation of the dinitrophenyl and phenylhydrazinylidene precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activities, or modulating receptor functions. These interactions can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other diazene derivatives and dinitrophenyl compounds, such as:
- (E)-1-(2,4-Dinitrophenyl)-2-(phenylhydrazinylidene)methyl]diazene
- 2,4-Dinitrophenylhydrazine
- Phenylhydrazine derivatives
Uniqueness
What sets (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both dinitrophenyl and phenylhydrazinylidene groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
78818-71-0 |
|---|---|
分子式 |
C19H14N6O4 |
分子量 |
390.4 g/mol |
IUPAC名 |
N'-anilino-N-(2,4-dinitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14N6O4/c26-24(27)16-11-12-17(18(13-16)25(28)29)21-23-19(14-7-3-1-4-8-14)22-20-15-9-5-2-6-10-15/h1-13,20H |
InChIキー |
LOAMGOXBYHVVTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


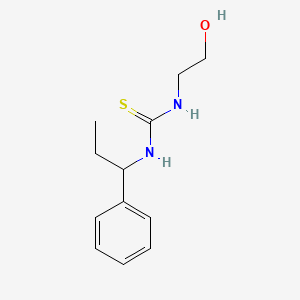


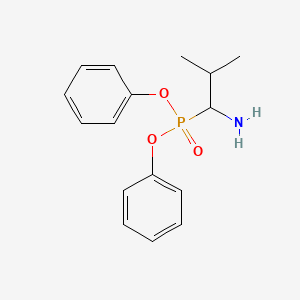
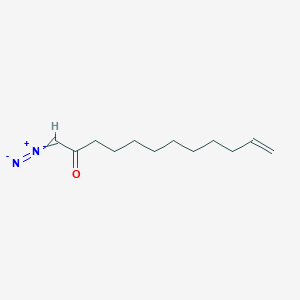
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
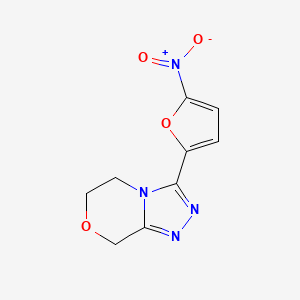
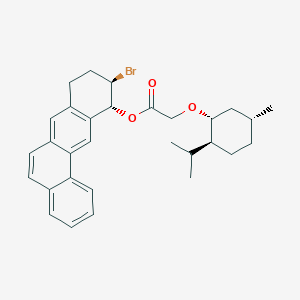
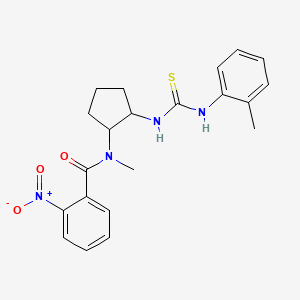
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
